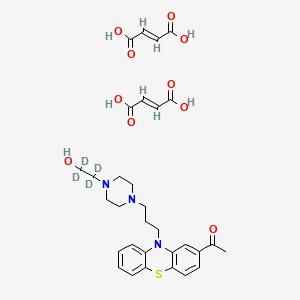
Acetophenazine-d4 (dimaleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenazine-d4 (dimaleate) is a deuterium-labeled derivative of acetophenazine dimaleate. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for studying metabolic kinetics, drug distribution, and drug metabolism pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetophenazine-d4 (dimaleate) involves the incorporation of deuterium into the acetophenazine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer .
Industrial Production Methods
Industrial production of acetophenazine-d4 (dimaleate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of deuterium is efficient and consistent. The final product is then purified to achieve high purity levels required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenazine-d4 (dimaleate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Acetophenazine-d4 (dimaleate) is widely used in various scientific research fields, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of drugs within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
Acetophenazine-d4 (dimaleate) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolic pathways of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenazine dimaleate: The non-deuterated form of acetophenazine-d4 (dimaleate).
Perphenazine-d8 dihydrochloride: Another deuterium-labeled antipsychotic compound.
Haloperidol: A non-deuterated antipsychotic with similar pharmacological properties
Uniqueness
Acetophenazine-d4 (dimaleate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Eigenschaften
Molekularformel |
C31H37N3O10S |
|---|---|
Molekulargewicht |
647.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i15D2,16D2;; |
InChI-Schlüssel |
NUKVZKPNSKJGBK-XCFCUIOKSA-N |
Isomerische SMILES |
[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)C)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


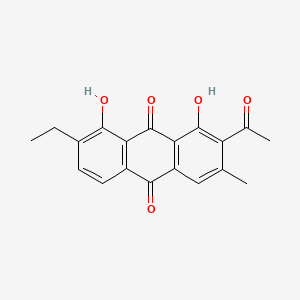


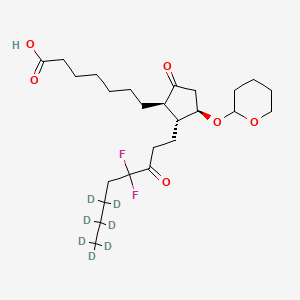
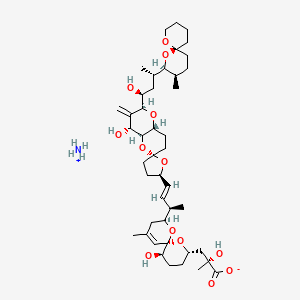
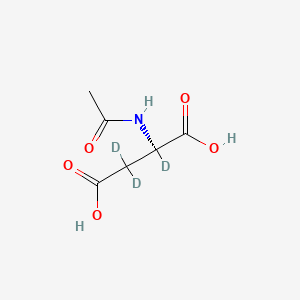
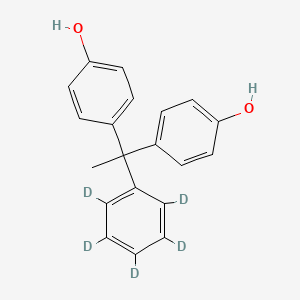

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
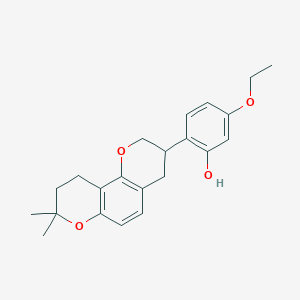
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
